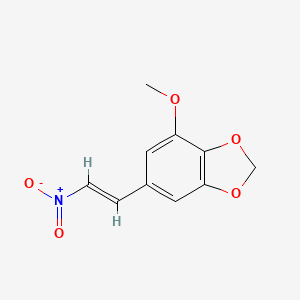
1,3-Benzodioxole, 4-methoxy-6-(2-nitroethenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzodioxole, 4-methoxy-6-(2-nitroethenyl)- is an organic compound that belongs to the benzodioxole family. This compound is characterized by the presence of a methylenedioxy group attached to a benzene ring, along with a methoxy group and a nitroethenyl substituent. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
The synthesis of 1,3-Benzodioxole, 4-methoxy-6-(2-nitroethenyl)- typically involves the following steps:
Starting Materials: The synthesis begins with catechol, which is a benzene derivative with two hydroxyl groups.
Methylenation: Catechol is reacted with disubstituted halomethanes to introduce the methylenedioxy group, forming 1,3-benzodioxole.
Nitroethenylation: Finally, the nitroethenyl group is introduced at the 6-position through a nitration reaction followed by an aldol condensation.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1,3-Benzodioxole, 4-methoxy-6-(2-nitroethenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 4-methoxy-6-(2-aminoethenyl)-1,3-benzodioxole.
Substitution: The methoxy and nitroethenyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide.
Applications De Recherche Scientifique
1,3-Benzodioxole, 4-methoxy-6-(2-nitroethenyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3-Benzodioxole, 4-methoxy-6-(2-nitroethenyl)- involves its interaction with molecular targets such as enzymes and receptors. The methylenedioxy group can inhibit cytochrome P450 enzymes, affecting drug metabolism . The nitroethenyl group can undergo redox reactions, generating reactive oxygen species that can induce cellular damage or apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
1,3-Benzodioxole, 4-methoxy-6-(2-nitroethenyl)- can be compared with other benzodioxole derivatives such as:
1,3-Benzodioxole, 4,5-dimethoxy-6-(2-propenyl)-: This compound has two methoxy groups and a propenyl group, making it structurally similar but with different chemical properties.
1,3-Benzodioxole, 4-methoxy-6-(2-propenyl)-: This compound has a propenyl group instead of a nitroethenyl group, which affects its reactivity and applications.
The uniqueness of 1,3-Benzodioxole, 4-methoxy-6-(2-nitroethenyl)- lies in its specific substituents, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
4-methoxy-6-[(E)-2-nitroethenyl]-1,3-benzodioxole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO5/c1-14-8-4-7(2-3-11(12)13)5-9-10(8)16-6-15-9/h2-5H,6H2,1H3/b3-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXLXUDKGGRTAW-NSCUHMNNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)C=C[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC2=C1OCO2)/C=C/[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
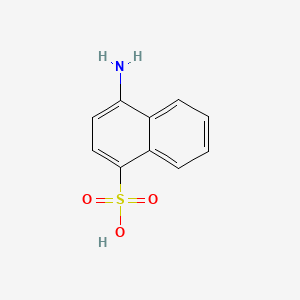
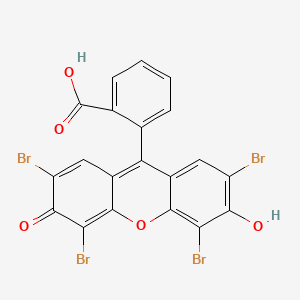
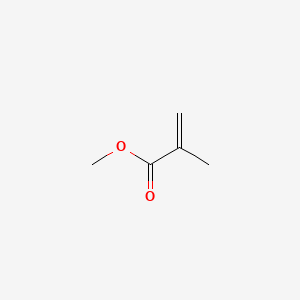
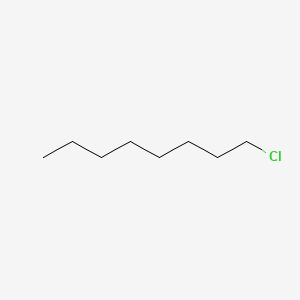
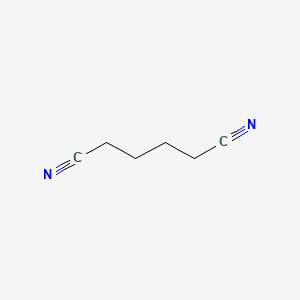
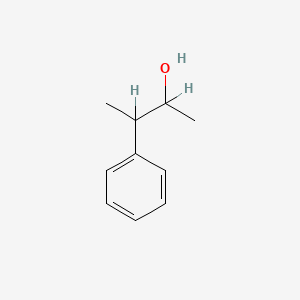
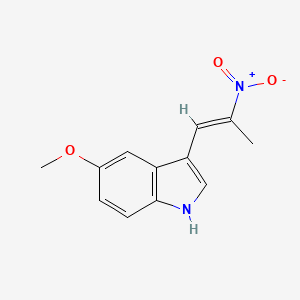
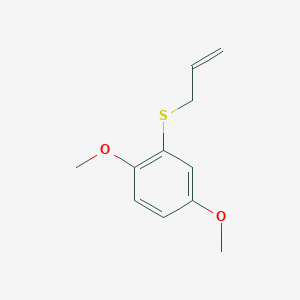
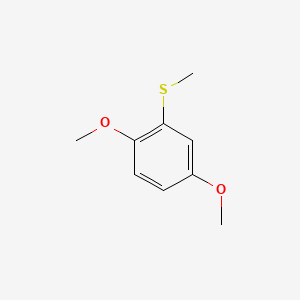
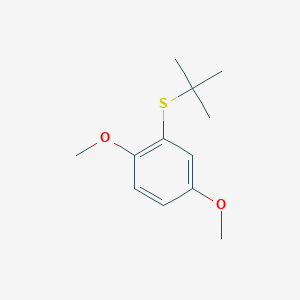
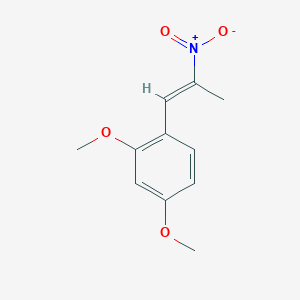
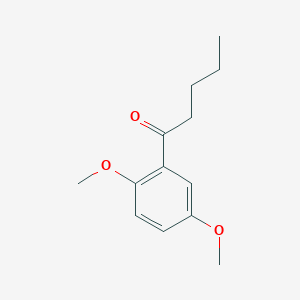
![6-[(E)-2-nitroprop-1-enyl]-2,3-dihydro-1,4-benzodioxine](/img/structure/B7769457.png)
![4-methoxy-6-[(E)-2-nitro-prop-1-enyl]-1,3-benzodioxole](/img/structure/B7769462.png)
